![molecular formula C19H17BrClN3O2S B2964860 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide CAS No. 422287-87-4](/img/no-structure.png)
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Quinazolinones
Research has focused on the synthesis of functionalized quinazolinones through innovative chemical reactions. For instance, Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization, showcasing the compound's utility in creating linearly fused thiazoloquinazolinium derivatives with potential biological activities (Kut, Onysko, & Lendel, 2020).
Antimicrobial Studies
Patel et al. (2010) conducted studies on the synthesis and microbial evaluations of sulfonamides bearing quinazolin-4(3H)ones, revealing significant antibacterial and antifungal activities. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as various fungi, highlighting the potential for quinazolinone derivatives to serve as the basis for new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Potential Therapeutic Applications
The structural manipulation of quinazolinone derivatives has been a subject of interest for developing new therapeutic agents. For example, research on substituted quinazolinones demonstrated their potential as enzymatic enhancers, particularly in increasing the activity of α-amylase, a key enzyme in carbohydrate metabolism. This work suggests the potential of quinazolinone derivatives in managing conditions such as diabetes by modulating enzymatic activities (Abass, 2007).
Heterocyclic Chemistry Innovations
The exploration of heterocyclic chemistry, involving the synthesis of novel quinazolinone-based heterocycles, has revealed the versatility of these compounds. For example, the development of new synthetic pathways for benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones showcases the compound's utility in creating complex molecular structures with possible pharmaceutical relevance (Goli-Jolodar & Shirini, 2017).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-chlorophenyl)methyl]butanamide to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "ethyl acetoacetate", "4-chlorobenzylamine", "sodium hydroxide", "bromine", "sodium bicarbonate", "acetic acid", "sodium borohydride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N-[(4-chlorophenyl)methyl]butanamide" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat to reflux.", "b. Add ethyl acetoacetate and continue heating to reflux for 2 hours.", "c. Cool the reaction mixture and add 4-chlorobenzylamine.", "d. Add sodium hydroxide and heat to reflux for 4 hours.", "e. Cool the reaction mixture and filter the precipitate.", "f. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in acetic acid.", "b. Add bromine dropwise and stir for 2 hours.", "c. Add sodium bicarbonate and extract with ethyl acetate.", "d. Dry the organic layer and evaporate the solvent to obtain the crude product.", "e. Dissolve the crude product in N,N-dimethylformamide.", "f. Add N-[(4-chlorophenyl)methyl]butanamide and triethylamine.", "g. Stir the reaction mixture at room temperature for 24 hours.", "h. Quench the reaction with water and extract with ethyl acetate.", "i. Dry the organic layer and evaporate the solvent to obtain the final product." ] } | |
Número CAS |
422287-87-4 |
Fórmula molecular |
C19H17BrClN3O2S |
Peso molecular |
466.78 |
Nombre IUPAC |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C19H17BrClN3O2S/c20-13-5-8-16-15(10-13)18(26)24(19(27)23-16)9-1-2-17(25)22-11-12-3-6-14(21)7-4-12/h3-8,10H,1-2,9,11H2,(H,22,25)(H,23,27) |
Clave InChI |
VLACUSMOOQCLID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)
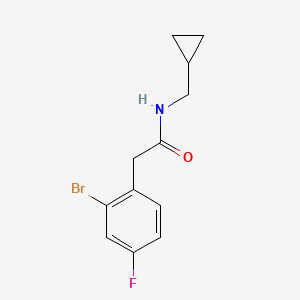
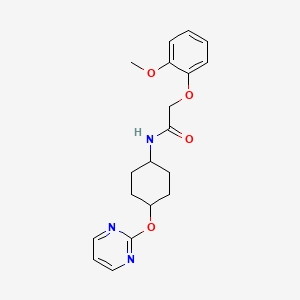
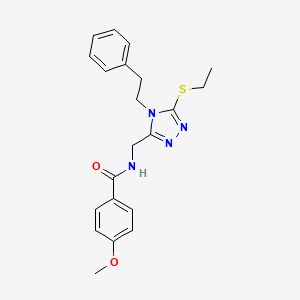

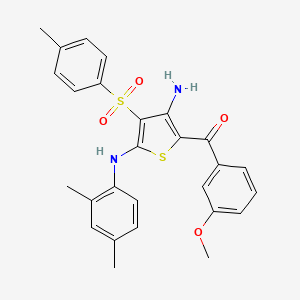
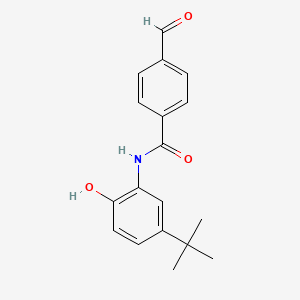
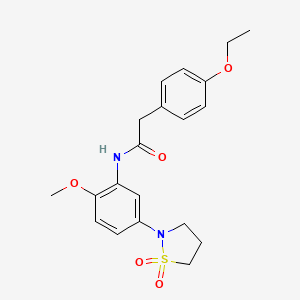
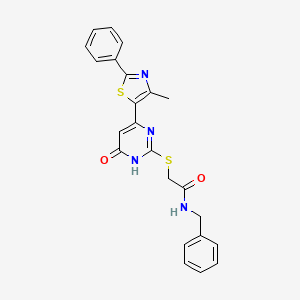
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)
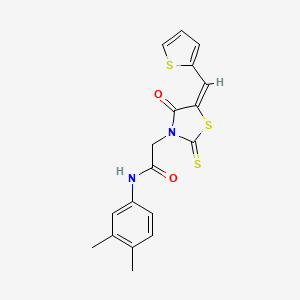
![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)
